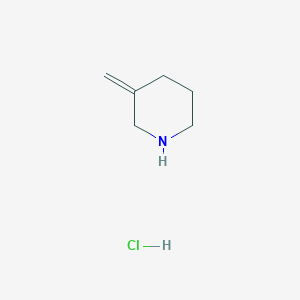

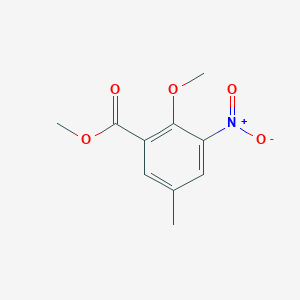

![molecular formula C9H16KNO3 B1392867 Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate CAS No. 1258649-58-9](/img/structure/B1392867.png)

Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate

Overview

Description

Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate, commonly referred to as KMEPA, is a compound that has been investigated for its potential applications in scientific research. KMEPA is a small molecule that is able to bind to a variety of targets in the body, allowing it to be used as a research tool to study biological processes.

Scientific Research Applications

Quantum Chemical Investigation

Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate has been investigated using quantum chemical calculations. These studies, such as the one by Bouklah et al. (2012), focus on understanding the electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Such research provides insight into the molecular behavior and potential applications of these compounds in various fields, including material science and pharmacology (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Novel Synthesis Methods

Research has also been conducted on novel synthesis methods involving compounds related to Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate. For instance, Koriatopoulou et al. (2008) described a novel synthesis pathway for related ring systems. These synthetic methods are crucial for the development of new pharmaceuticals and materials (Koriatopoulou, Karousis, & Varvounis, 2008).

Corrosion Inhibition

Another application area is in corrosion inhibition. Bouklah et al. (2006) synthesized novel corrosion inhibitors that include compounds structurally similar to Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate. These inhibitors have been tested for their efficacy in preventing corrosion of steel in acidic environments, showing promising results (Bouklah, Ouassini, Hammouti, & E. Idrissi, 2006).

Pharmaceutical Research

Significant research has been conducted in the field of pharmaceuticals. For example, studies like that of Matarrese et al. (2000) involve the synthesis of compounds using Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate derivatives for potential use in positron emission tomography (PET) imaging (Matarrese et al., 2000).

Chemical Properties and Reactions

Researchers also focus on understanding the chemical properties and reactions of related compounds. Yudina et al. (2011) studied the reaction of a structurally similar compound with copper(II) chloride, contributing to the knowledge of chemical reactivity and interaction with metal ions (Yudina, Mazhuga, Beloglazkina, Yudin, Rodin, & Zyk, 2011).

Synthesis of Fused Tricyclic Indolizines

The synthesis of fused tricyclic indolizines, involving compounds similar to Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate, has been researched. Zhao et al. (2017) explored this by treating 2-(pyridin-2-yl)acetic acid propargyl esters with silver-mediated double cyclization, highlighting the compound's potential in complex organic synthesis (Zhao, Wang, Cao, Pang, Wang, & Pan, 2017).

properties

IUPAC Name |

potassium;2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.K/c1-13-6-5-10-4-2-3-8(10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESQNAOUPQHBAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC1CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392784.png)

![2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol](/img/structure/B1392795.png)

![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)

![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)

![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B1392802.png)

![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)